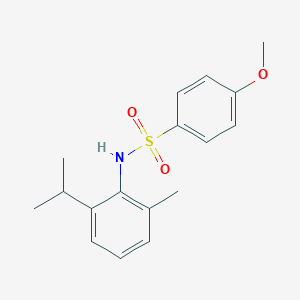
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide, also known as L-796,449, is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been widely studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide involves its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Specifically, this compound inhibits the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. By blocking this enzyme, N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of dihydrofolate reductase, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. Specifically, N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can inhibit the production of certain cytokines that are involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of cancer treatments with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide. One direction is the continued investigation of its potential use in cancer treatment, particularly in combination with other drugs or treatments. Another direction is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and inflammation. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Métodos De Síntesis
The synthesis of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide involves the reaction between 2-isopropyl-6-methylphenol and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide as a white solid with a melting point of 142-144°C.
Aplicaciones Científicas De Investigación
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can inhibit the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell proliferation.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)16-7-5-6-13(3)17(16)18-22(19,20)15-10-8-14(21-4)9-11-15/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGPXHFIJTBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)


![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)

![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)